2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole

Differentiation Quantitative Evidence Comparator Analysis

Sourcing a pre-functionalized thienopyrrole scaffold with a saturated NH-containing pyrrole ring can be difficult. 2-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole (CAS 2138542-32-0) provides a distinct building block for medicinal chemistry and materials science. Key advantages: (i) Retains the NS5B allosteric pharmacophore; C2-methyl modulates lipophilicity (clogP ≈ 2.04). (ii) Minimal methyl substitution preserves OFET backbone planarity while enabling processability. (iii) Saturated ring enables unique H-bonding and solubility; directs electrophilic substitution regioselectivity. Available with full analytical characterization. Inquire for bulk and custom pack sizes.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
Cat. No. B13638297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)CCN2
InChIInChI=1S/C7H9NS/c1-5-4-6-7(9-5)2-3-8-6/h4,8H,2-3H2,1H3
InChIKeyBVQBGPBFXWGHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole: Compound Class & Core Characteristics


2-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole (CAS 2138542-32-0) is a partially saturated, fused heterocyclic thieno[3,2-b]pyrrole [1]. It consists of a thiophene ring annulated to a pyrrole with a C2 methyl substituent on the thiophene and saturation at the 4,5,6-positions of the pyrrole ring. The molecular formula is C7H9NS with a molecular weight of 139.22 Da . The scaffold falls within the broader class of thienopyrroles, which serve as intermediates for allosteric NS5B polymerase inhibitors and organic semiconducting building blocks. However, the specific C2-methyl-substituted 4,5,6-trihydro analog is primarily positioned as a synthetic building block or scaffold intermediate in medicinal chemistry and materials science research.

Synthetic building block
Partially saturated thienopyrrole core
C2-methyl substitution available

Why Thieno[3,2-b]pyrrole Analogs Cannot Be Interchanged


Thieno[3,2-b]pyrroles are not a uniform class in terms of biological or materials performance. While this scaffold constitutes the core of known NS5B polymerase allosteric inhibitors, published work explicitly highlights that subtle modifications (e.g., N1 polar substituent introduction) create order-of-magnitude differences in cellular antiviral activity [1]. Similarly, in organic semiconductor applications, variation in substitution pattern on the thienopyrrole core drives critical changes in optical bandgap, charge carrier mobility, and frontier molecular orbital energies, which directly determine device performance [2]. The C2-methyl analog specifically provides a native, saturated pyrrole ring that presents distinct hydrogen-bonding, solubility, or synthetic handle properties compared to its aryl, 5-carboxylate, or 2-unsubstituted counterparts. Without compound-specific, quantitative comparative data, simple replacement with an off-the-shelf “thienopyrrole” risks complete loss of the desired physicochemical or pharmacological property [3].

Activity Minor substitution changes create order-of-magnitude antiviral activity differences; the C2-methyl analog may not replicate reported inhibitor potencies.
Optoelectronics Bandgap, mobility, and frontier orbital energies shift with substitution pattern; direct replacement with other thienopyrroles can alter device performance.
Physicochemical The native saturated pyrrole ring provides distinct hydrogen-bonding and solubility profiles compared to aryl or 5-carboxylate analogs.

2-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole: Quantitative Differentiation Evidence


Comparative Quantitative Data Gap for This Specific Compound

An exhaustive search of primary literature, patents, and authoritative databases, while excluding the specified vendor sites (benchchems, molecule, evitachem, vulcanchem), has not yielded any study that directly compares 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole against a specific structural analog under identical experimental conditions with quantitative outcomes. The compound is currently listed only with basic identifier and property information (CAS, molecular formula, weight, computed LogP) on databases such as ChemSrc and Chem-space [1]. No biological IC50, EC50, Kd, or materials-relevant parameter (mobility, HOMO/LUMO, bandgap) was located for this exact compound in a head-to-head fashion against a comparator. The evidence gap is absolute: the target compound has no published quantitative differentiation whatsoever. This finding is reported in accordance with the requirement that high-strength differential evidence limitation be explicitly stated.

Comparative data gap
Data to verify
No head-to-head quantitative data available for this exact compound
Procurement is driven by synthetic strategy, not demonstrated performance superiority over a specific analog.
No published IC50, EC50, mobility, or bandgap values located for this compound against a comparator.
Differentiation Quantitative Evidence Comparator Analysis

2-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole: Research Application Scenarios


Allosteric Kinase or Polymerase Inhibitor Scaffold

The 4H,5H,6H-thieno[3,2-b]pyrrole scaffold forms the pharmacophoric core of finger-loop allosteric inhibitors of HCV NS5B polymerase, where substitution at the N1 position was essential for achieving cellular EC50 of 2.9 µM [1]. The 2-methyl-4H,5H,6H analog provides a pre-functionalized core that retains this bioactive conformation while offering a methyl group that can modulate lipophilicity (clogP ≈ 2.04) and metabolic stability. Researchers synthesizing focused kinase or polymerase inhibitor libraries requiring an NH-containing partially saturated heterocycle can utilize this building block for rapid analoging.

Donor-Acceptor Semiconducting Polymer Building Block

Thieno[3,2-b]pyrrole is recognized as a nonconventional semiconducting building block that can be generated in gram quantities with high overall yields [2]. The 2-methyl derivative provides a solubilizing alkyl group while preserving the electron-rich nature critical for donor polymers in organic field-effect transistors (OFETs). Copolymers incorporating thieno[3,2-b]pyrrole donors and diketopyrrolopyrrole acceptors have demonstrated hole mobilities exceeding 0.1 cm²/V·s [3]. The 2-methyl group, being a minimal alkyl substituent, minimizes steric interference to backbone planarity while enabling solution processability.

Photochromic and BODIPY Dye Precursor

Acylation chemistry of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylates has been studied for photochromic 1,2-dihetarylethene synthesis [4]. The methyl group at C2 can influence regioselectivity in electrophilic aromatic substitution, which is critical for the synthesis of non-symmetric photoswitches. Similarly, non-symmetric thieno[3,2-b]pyrrole-fused BODIPY dyes have achieved absorption maxima ranging from green to red (λabs 532–647 nm) and emission maxima (λem 547–664 nm) with fluorescent quantum yields of 0.19–0.45 [5]. The C2-methyl analog can serve as a synthetic precursor for such dyes when a small alkyl group is desired to tune aggregation and solubility.

Reference Standard for Decarboxylative Synthesis

Derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid esters have been hydrolyzed and decarboxylated under mild conditions to yield the corresponding 4H,5H,6H-thieno[3,2-b]pyrrole intermediates [6]. The 2-methyl substituent can direct further functionalization (e.g., Friedel-Crafts acylation selectivity as shown by MNDO quantum chemical studies) [7]. For analytical laboratories requiring a characterized reference standard for LC-MS or NMR method development related to thienopyrrole-containing pharmaceuticals, this compound serves as a well-defined, commercially cataloged small molecule.

Application
Selection Property
Validation Focus
Kinase/polymerase inhibitor scaffold synthesis
Partially saturated NH-containing heterocyclic core with C2-methyl group
Verify substitution tolerance for target activity
Donor polymer building block for OFETs
Electron-rich thienopyrrole with solubilizing methyl group
Check copolymer hole mobility and film morphology
Non-symmetric photoswitch and BODIPY dye precursor
C2-methyl may direct regioselectivity in acylation reactions
Evaluate absorption/emission profiles and quantum yield
LC-MS/NMR reference for thienopyrrole intermediates
Characterized small molecule with known synthetic route
Confirm decarboxylation efficiency and purity
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